molecular formula C15H18N2OS B8348630 2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl- CAS No. 172469-93-1

2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-

Cat. No. B8348630
CAS RN: 172469-93-1
M. Wt: 274.4 g/mol
InChI Key: GPJGVIKLPBQYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl- is a useful research compound. Its molecular formula is C15H18N2OS and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

172469-93-1

Product Name

2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-ethyl-

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

3-amino-4-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1H-pyridin-2-one

InChI

InChI=1S/C15H18N2OS/c1-4-11-8-17-15(18)13(16)14(11)19-12-6-9(2)5-10(3)7-12/h5-8H,4,16H2,1-3H3,(H,17,18)

InChI Key

GPJGVIKLPBQYJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=O)C(=C1SC2=CC(=CC(=C2)C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

As described for compound 8a in example 17, stannous chloride dihydrate (6.67 g, 29.6 mmoles) was added to a suspension of compound 7b (1.80 g, 5.9 mmoles) in ethyl acetate (100 ml). The mixture was heated at 70° C. under an argon atmosphere for 1 hour. After cooling to 0° C., the solution was neutralised with a saturated solution of sodium carbonate (90 ml). The precipitate was removed by filtration. The filtered phases were separated and the aqueous phase was extracted with dichloromethane. The collected organic phases were washed with a saturated aqueous sodium chloride solution (3×120 ml), dried over magnesium sulphate and evaporated. The residue was purified by column chromatography with a mixture of dichloromethane and ethanol (9:1) as eluant to give the product 8b (1.04 g, 64%) in the form of a pale beige solid: melting point 208-209° C.; NMR-1H (DMSO-d6) δ 11.51 (1H, s, NH-1), 6.81 (1H, s, H-4'), 6.68 (2H, s, H-2' and 6'), 6.56 (1H, s, H-6), 5.43 (2H, s, NH2 -3), 2.40 (2H, q, J=7.5 Hz, CH2CH3), 2.21 (6H, s, CH3 -3' and 5'), 1.04 (3H, t, J=7 Hz, CH2CH3). Anal. C15H18N2OS 0.25H2O (C, H, N, S).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
6.67 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.